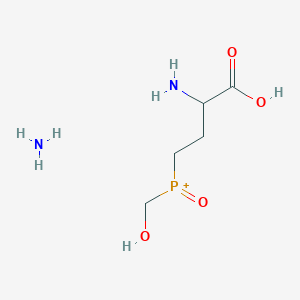
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine is an organic compound that belongs to the class of d-alpha-amino acids. This compound is characterized by the presence of an amino group, a hydroxymethylphosphonoyl group, and a butanoic acid backbone. It is known for its role as a glutamine synthetase inhibitor and is commonly used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine typically involves the following steps:
Starting Materials: The synthesis begins with the use of butanoic acid derivatives and phosphonoyl chloride.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the proper formation of the hydroxymethylphosphonoyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves continuous monitoring of reaction parameters to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxymethylphosphonoyl group to a methylphosphonoyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced phosphonoyl compounds, and substituted amino derivatives .
Applications De Recherche Scientifique
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role as a glutamine synthetase inhibitor, which has implications in metabolic research.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to glutamine metabolism.
Industry: The compound is used in the production of herbicides and other agrochemicals
Mécanisme D'action
The primary mechanism of action of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine involves the inhibition of glutamine synthetase. This enzyme is responsible for the synthesis of glutamine from glutamate and ammonia. By inhibiting this enzyme, the compound disrupts the nitrogen metabolism in organisms, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glufosinate-P: A similar compound with a hydroxymethylphosphonoyl group, used as a herbicide.
Phosphinothricin: Another glutamine synthetase inhibitor with similar structural features
Uniqueness
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine is unique due to its specific configuration and the presence of both amino and hydroxymethylphosphonoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C5H14N2O4P+ |
|---|---|
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;azane |
InChI |
InChI=1S/C5H10NO4P.H3N/c6-4(5(8)9)1-2-11(10)3-7;/h4,7H,1-3,6H2;1H3/p+1 |
Clé InChI |
LMGXPPIFCATTPT-UHFFFAOYSA-O |
SMILES canonique |
C(C[P+](=O)CO)C(C(=O)O)N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate](/img/structure/B12511951.png)
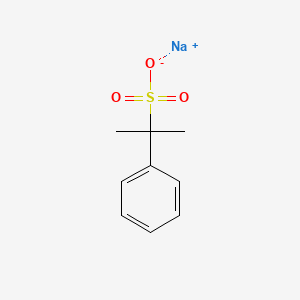
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12511972.png)
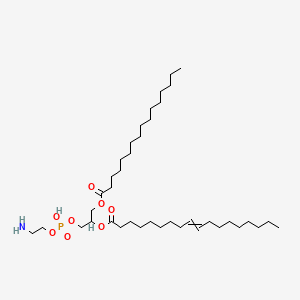
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylbutoxy)propanoic acid](/img/structure/B12511975.png)
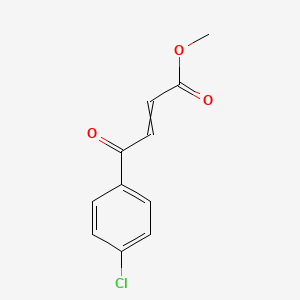
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511977.png)



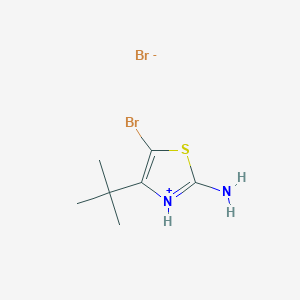
![5,5-Dimethyl-3-[2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B12512003.png)
![4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12512004.png)
![2-[4,5-Dihydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl)oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12512016.png)
